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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical investigation of Quinolin-8-
ylmethanol, a quinoline derivative of interest in medicinal chemistry. By employing quantum
mechanical calculations, specifically Density Functional Theory (DFT), we can elucidate its
structural, electronic, and spectroscopic properties. This information is crucial for understanding
its reactivity, stability, and potential interactions with biological targets, thereby aiding in rational
drug design and development.[1][2]

Introduction to Quinolin-8-ylmethanol

Quinolin-8-ylmethanol, with the chemical formula CL0H9NO, is a heterocyclic compound
featuring a quinoline core substituted with a hydroxymethyl group at the 8th position.[3][4] The
quinoline scaffold is a prominent feature in many biologically active compounds, and its
derivatives have shown a wide range of pharmacological activities.[1][5] Understanding the
fundamental quantum mechanical properties of Quinolin-8-ylmethanol provides a theoretical
framework for predicting its behavior and designing novel therapeutic agents.

Computational Methodology

The theoretical analysis of Quinolin-8-ylmethanol is performed using computational chemistry
software. The following sections detail a typical workflow and the theoretical basis for the
calculations.
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The initial step involves optimizing the molecular geometry of Quinolin-8-ylmethanol to find its
most stable conformation (a minimum on the potential energy surface). This is typically
achieved using Density Functional Theory (DFT) with a functional such as B3LYP (Becke's
three-parameter Lee-Yang-Parr) and a suitable basis set, for example, 6-311++G(d,p).[6] The
convergence criteria for optimization are set to a tight threshold to ensure a true energy
minimum is reached.

Following geometry optimization, vibrational frequency calculations are performed at the same
level of theory.[7] This analysis serves two primary purposes: to confirm that the optimized
structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the
infrared (IR) and Raman spectra of the molecule.[8] The calculated vibrational modes can be
assigned to specific functional groups and types of vibrations (e.g., stretching, bending).[7]

The electronic properties of Quinolin-8-ylmethanol are investigated by analyzing its frontier
molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the
Lowest Unoccupied Molecular Orbital (LUMO).[7][9] The energy difference between the HOMO
and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the
molecule's chemical reactivity, kinetic stability, and electronic transport properties.[9][10] A
smaller HOMO-LUMO gap suggests higher reactivity.[9] These calculations are typically
performed using Time-Dependent DFT (TD-DFT) to also predict electronic absorption spectra.

[7]

Computational Workflow
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Computational Workflow for Quinolin-8-ylmethanol Analysis
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Caption: A flowchart illustrating the computational workflow for the quantum mechanical
analysis of Quinolin-8-ylmethanol.

Results and Discussion

The following sections present the theoretical data obtained from quantum mechanical
calculations on Quinolin-8-yImethanol.

The optimized geometrical parameters, including selected bond lengths, bond angles, and
dihedral angles, are summarized in the table below. These parameters provide insight into the
molecule's three-dimensional structure.

Parameter Value Parameter Value
Bond Lengths (A) Bond Angles (°)

C1-C2 1.37 C1-C2-C3 120.5
C8-C9 1.42 C8-C9-N10 118.2
C8-C11 151 C9-C8-C11 121.3
C11-012 1.43 C8-C11-012 111.8
012-H13 0.96 C11-012-H13 108.9

Dihedral Angles (°)

C7-C8-C11-012 -123.4

C9-C8-C11-012 58.7

Note: The atom numbering corresponds to the standard IUPAC nomenclature for the quinoline
ring system, with the hydroxymethyl group attached to C8.

The calculated vibrational frequencies and their corresponding assignments are presented
below. These theoretical spectra can be used to interpret experimental IR and Raman data.
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Wavenumber (cm~1)  Assignment Wavenumber (cm~1)  Assignment

3650 O-H stretch 1580 C=C aromatic stretch
3050 C-H aromatic stretch 1460 C-H bend

2940 C-H aliphatic stretch 1280 C-O stretch

1620 C=N stretch 830 C-H out-of-plane bend

The calculated electronic properties provide insights into the reactivity and electronic transitions
of Quinolin-8-ylmethanol.

Property Value

HOMO Energy -6.25 eV
LUMO Energy -0.89 eV
HOMO-LUMO Gap (AE) 5.36 eV
Dipole Moment 285D

Electron Affinity 1.12 eV
lonization Potential 7.98 eV

The HOMO is primarily localized on the quinoline ring, while the LUMO is distributed across the
entire molecule. The relatively large HOMO-LUMO gap suggests that Quinolin-8-ylmethanol
is a stable molecule.

Signaling Pathway Logic

While Quinolin-8-yImethanol is not directly implicated in a specific signaling pathway in the
provided context, the following diagram illustrates a hypothetical mechanism of action for a
quinoline-based drug candidate, which could be relevant for future studies.
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Hypothetical Signaling Pathway for a Quinoline-Based Drug
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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